molecular formula C9H14ClNO4S2 B1520194 3,5-Bis(methylsulfonyl)benzylamine hydrochloride CAS No. 1171787-85-1

3,5-Bis(methylsulfonyl)benzylamine hydrochloride

Cat. No.: B1520194
CAS No.: 1171787-85-1
M. Wt: 299.8 g/mol
InChI Key: NNNMHPDMWLSBKQ-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)benzylamine hydrochloride (CAS 1171787-85-1) is a high-purity chemical building block of significant interest in pharmaceutical research and development. Its molecular formula is C9H14ClNO4S2, with a molecular weight of 299.80 g/mol . This benzylamine derivative is characterized by two strongly electron-withdrawing methylsulfonyl groups positioned meta to each other on the benzene ring, which profoundly influences its reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. In medicinal chemistry, this compound serves as a crucial precursor for the design and synthesis of novel active molecules. Research indicates its application in the development of cholesteryl ester transfer protein (CETP) inhibitors . CETP is a pharmacological target for raising plasma levels of high-density lipoprotein cholesterol (HDL-C), and inhibitors are investigated for their potential in managing cardiovascular disease risk . In such contexts, the benzylamine moiety can be further functionalized to create N,N-substituted amine derivatives that exhibit potent in vitro inhibitory activity . The primary amine functionality allows for coupling with various carboxylic acids, sulfonyl chlorides, or alkylating agents, while the methylsulfonyl groups can participate in nucleophilic aromatic substitution or act as powerful polar motifs to fine-tune the physicochemical properties of the resulting compounds. Researchers utilize this building block to explore structure-activity relationships and optimize properties like potency and selectivity. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

[3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2.ClH/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14;/h3-5H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNMHPDMWLSBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171787-85-1
Record name 3,5-Bis(methylsulfonyl)benzylamine hydrochloride
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Preparation Methods

Starting Materials and Key Reagents

Stepwise Synthesis

Step 1: Sulfonylation of Benzylamine Derivative

  • The benzylamine derivative (3,5-dimethylbenzylamine) is reacted with methanesulfonyl chloride.
  • The reaction is conducted in the presence of a base such as triethylamine to capture HCl formed during the reaction.
  • Typical reaction conditions involve refluxing at 80–100°C to facilitate substitution without over-sulfonation.
  • Molar ratio of benzylamine to methanesulfonyl chloride is optimized around 1:2.2 to ensure full substitution at both 3 and 5 positions.

Step 2: Formation of Hydrochloride Salt

  • The crude sulfonylated benzylamine is treated with hydrochloric acid.
  • This step converts the free amine into its more stable hydrochloride salt form.
  • The salt formation improves compound stability and facilitates purification.

Purification Techniques

  • Recrystallization from ethanol/water mixtures is commonly employed to achieve high purity (>95%).
  • Column chromatography (silica gel) using dichloromethane/methanol as eluents can be applied for further purification if necessary.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 80–100°C (reflux) Controls reaction rate and selectivity
Molar Ratio Benzylamine : methanesulfonyl chloride = 1:2.2 Ensures complete sulfonylation
Base Triethylamine (or immobilized bases for scale-up) Neutralizes HCl, facilitates sulfonylation
Solvent Dichloromethane or similar aprotic solvent Provides suitable medium for reaction
Reaction Time Several hours (typically 3–6 h) Monitored to avoid side reactions
Purification Recrystallization or chromatography Achieves >95% purity

Industrial Scale-Up Considerations

  • Continuous Flow Reactors : Utilized to precisely control exothermic sulfonylation reactions, improving safety and yield.
  • Catalyst/Base Optimization : Replacement of triethylamine with polymer-supported bases (e.g., DMAP) simplifies purification and reduces waste.
  • Automated Systems : Employed for consistent reaction monitoring and reproducibility.
  • Yield Improvements : Optimization of temperature, reagent feed rates, and purification methods leads to higher isolated yields and product quality.

Analytical Characterization Supporting Preparation

Technique Purpose Key Observations
¹H NMR Spectroscopy Structural confirmation δ 4.35 (s, 2H, -CH₂NH₂⁺), δ 3.15 (s, 12H, -SO₂CH₃)
¹³C NMR Spectroscopy Carbon environment validation Signals near 44 ppm (CH₂NH₂⁺), 52 ppm (SO₂CH₃)
HPLC Purity assessment C18 column, mobile phase 0.1% TFA in acetonitrile/water
Mass Spectrometry (ESI-MS) Molecular weight confirmation m/z 314.1 [M+H]⁺ (calculated 314.0)

Summary Table of Preparation Method

Step No. Process Reagents/Conditions Outcome
1 Sulfonylation 3,5-Dimethylbenzylamine, methanesulfonyl chloride, triethylamine, reflux 80–100°C, 3–6 h Introduction of two methylsulfonyl groups at 3,5-positions
2 Hydrochloride salt formation Reaction with HCl in suitable solvent Formation of stable hydrochloride salt of the compound
3 Purification Recrystallization (ethanol/water) or silica gel chromatography >95% purity achieved

Research Findings and Notes

  • The methylsulfonyl groups are strong electron-withdrawing substituents, which influence the reactivity of the benzylamine moiety and facilitate selective substitution without overreaction.
  • Precise control of reaction temperature and reagent ratios is critical to avoid side reactions such as over-sulfonation or degradation.
  • The hydrochloride salt form enhances compound stability and solubility, facilitating handling and further applications.
  • Industrial production benefits from continuous flow technology and catalyst optimization to improve safety, yield, and scalability.
  • Analytical characterization is essential to confirm the structure and purity, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(methylsulfonyl)benzylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl groups to sulfides.

  • Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Sulfides and amines.

  • Substitution Products: Amides and other substituted benzylamines.

Scientific Research Applications

Medicinal Chemistry

3,5-Bis(methylsulfonyl)benzylamine hydrochloride has been evaluated for its biological activity as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in inflammation and pain pathways, making inhibitors valuable for therapeutic applications.

Case Study: COX-2 Inhibition

A study synthesized a series of imidazole derivatives that included compounds similar to this compound. The compound demonstrated selective inhibitory activity against COX-2 with an IC50_{50} value of 0.71 µM, indicating its potential as an anti-inflammatory agent comparable to Celecoxib .

CompoundIC50_{50} (µM)Selectivity Index
3,5-Bis(methylsulfonyl)benzylamine0.71115
Celecoxib~0.7Reference

Synthesis and Industrial Applications

The compound can be synthesized through a straightforward multi-step process involving the reaction of aniline with methylsulfonyl chloride, followed by further reactions to yield high purity products suitable for industrial production . The advantages of this synthesis method include:

  • High Yield : The method allows for high yields at each step.
  • Cost-Effectiveness : Utilizes readily available and inexpensive starting materials.
  • Simplicity : The reaction conditions are mild and easy to execute.

Proteomics Research

In proteomics, this compound is utilized as a reagent for labeling proteins and studying their interactions. Its sulfonamide group enhances binding affinity to various biological targets, making it useful in drug discovery and development .

Application Example

A study reported using this compound to investigate protein interactions in cellular environments, demonstrating its utility in understanding complex biological systems.

Structural Insights and Computational Studies

Computational docking studies have been conducted to predict the binding interactions of this compound with target proteins. These studies indicate that the compound can form effective hydrogen bonds with critical residues in the active sites of enzymes like COX-2 .

Mechanism of Action

The mechanism by which 3,5-Bis(methylsulfonyl)benzylamine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3,5-bis(methylsulfonyl)benzylamine hydrochloride with analogs featuring bis-substituents at the 3,5-positions of the benzylamine scaffold. Key differences in substituents, physical properties, and functional implications are highlighted.

Structural and Functional Differences

Table 1: Key Properties of 3,5-Bis-substituted Benzylamine Derivatives
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Price (JPY)
This compound - C₉H₁₃NO₄S₂·HCl ~299.46 –SO₂CH₃ Not reported Not available
3,5-Bis(trifluoromethyl)benzylamine hydrochloride 42365-62-8 C₉H₇F₆N·HCl 279.60 –CF₃ Not reported 42,000 (5g)
3-Chloro-5-(trifluoromethyl)benzylamine 400771-41-7 C₈H₆ClF₃N ~217.59 –Cl, –CF₃ Not reported Not listed
3,5-Bis(aminomethyl)benzoic acid dihydrochloride 185963-32-0 C₉H₁₄N₂O₂·2HCl ~271.56 –CH₂NH₂, –COOH Not reported Not available

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Effects :

    • Methylsulfonyl (–SO₂CH₃) : Strong electron-withdrawing groups reduce the basicity of the benzylamine nitrogen, enhancing solubility in polar solvents .
    • Trifluoromethyl (–CF₃) : Moderately electron-withdrawing, increasing lipophilicity compared to sulfonyl groups, which may improve membrane permeability in drug design .
    • Chloro (–Cl) : Less electron-withdrawing than –CF₃ or –SO₂CH₃, often used to modulate steric effects .
  • Solubility and Stability :

    • The hydrochloride salt form of the target compound enhances water solubility, critical for pharmaceutical formulations. In contrast, trifluoromethyl analogs (e.g., 3,5-bis(trifluoromethyl)benzylamine hydrochloride) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Research and Application Insights

  • Medicinal Chemistry :

    • Methylsulfonyl groups are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. For example, analogs of 3,5-bis(methylsulfonyl)benzylamine may target tyrosine kinases .
    • Trifluoromethyl derivatives are explored in CNS drug discovery for their metabolic stability and lipophilicity .
  • Material Science :

    • Sulfonyl groups enhance thermal stability in polymers, while trifluoromethyl variants improve resistance to organic solvents .

Biological Activity

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article compiles various studies focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving the introduction of methylsulfonyl groups onto a benzylamine framework. This structural modification is significant as it influences the compound's biological activity, particularly its interaction with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of 3,5-bis(methylsulfonyl)benzylamine exhibit promising anticancer properties. For example, a study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating effective growth inhibition .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hMDA-MB-2317.84
10cHepG24.98

2. Inhibition of Enzymatic Activity

This compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression and inflammation. In particular, it has shown selective inhibition against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer . The most potent derivative demonstrated an IC50 of 0.71 µM against COX-2, suggesting a significant anti-inflammatory potential.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
5bCOX-20.71

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells. For instance, docking studies have revealed that the methylsulfonyl group facilitates hydrogen bonding with critical amino acids in the active sites of target enzymes such as COX-2 . This interaction is crucial for inhibiting the enzymatic activity that contributes to tumor growth and inflammation.

Case Studies

In one notable case study, researchers synthesized a series of derivatives based on the benzylamine structure and evaluated their effects on cell proliferation and apoptosis in cancer cells. The results indicated that several compounds not only inhibited cell growth but also induced apoptosis, as evidenced by increased caspase-3 activity .

Q & A

Q. What are the optimized synthetic routes for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of benzylamine derivatives followed by hydrochlorination. A common approach includes:

  • Step 1 : Reacting 3,5-dimethylbenzylamine with a sulfonating agent (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to introduce methylsulfonyl groups.
  • Step 2 : Acidification with HCl to form the hydrochloride salt.
    Critical Factors :
  • Temperature control (reflux at 80–100°C) to avoid side reactions like over-sulfonation.
  • Molar ratios (1:2.2 for benzylamine to methanesulfonyl chloride) to ensure complete substitution.
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.35 (s, 2H, -CH₂NH₂⁺) and δ 3.15 (s, 12H, -SO₂CH₃) confirm substitution.
    • ¹³C NMR : Signals near 44 ppm (CH₂NH₂⁺) and 52 ppm (SO₂CH₃) validate the structure.
  • HPLC : Purity assessment using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry : ESI-MS m/z calculated for C₉H₁₃ClNO₄S₂ [M+H]⁺: 314.0; observed: 314.1 .

Q. What are the primary biological activities reported for this compound?

  • Antimicrobial Activity :
    • MIC values against Staphylococcus aureus: 2–4 µg/mL, with biofilm inhibition at 8 µg/mL.
    • Mechanism: Disruption of bacterial membrane integrity via sulfonyl group interactions .
  • Anticancer Potential :
    • Induces apoptosis in MCF-7 cells (IC₅₀: 12 µM) via caspase-3 activation (1.5-fold increase at 10 µM).
    • Synergistic effects observed with paclitaxel in microtubule destabilization .

Advanced Research Questions

Q. How do methylsulfonyl groups influence the compound’s reactivity compared to trifluoromethyl analogs?

  • Electronic Effects : Methylsulfonyl groups (-SO₂CH₃) are strong electron-withdrawing groups, enhancing electrophilic substitution reactions at the benzyl position. This contrasts with trifluoromethyl (-CF₃), which primarily increases lipophilicity .
  • Biological Impact : The polar sulfonyl groups improve solubility in aqueous media (logP: -0.8 vs. 2.1 for trifluoromethyl analogs), affecting pharmacokinetics and target binding .

Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?

  • Assay Standardization :
    • Use consistent cell lines (e.g., ATCC-validated MDA-MB-231) and culture conditions (e.g., 10% FBS in RPMI-1640).
  • Purity Validation :
    • Quantify impurities (<0.5%) via HPLC and assess their bioactivity to rule out confounding effects.
  • Mechanistic Cross-Validation :
    • Combine apoptosis assays (Annexin V/PI staining) with caspase-3 activity measurements to confirm cell death pathways .

Q. How can synthesis scalability challenges be addressed for industrial-grade research applications?

  • Continuous Flow Reactors : Enable precise control of sulfonation exotherms and reduce side-product formation.
  • Catalyst Optimization : Replace triethylamine with immobilized bases (e.g., polymer-supported DMAP) to simplify purification.
  • Yield Improvements :
    • Two-step recrystallization (ethanol → acetone) increases yield from 65% to 82% .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to β-tubulin (ΔG: -9.2 kcal/mol) and bacterial enoyl-ACP reductase (ΔG: -8.7 kcal/mol).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET Prediction (SwissADME) : Favorable blood-brain barrier permeability (BBB+: 0.92) and CYP450 inhibition profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(methylsulfonyl)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,5-Bis(methylsulfonyl)benzylamine hydrochloride

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